molecular formula C20H24N4O2S B12247398 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12247398
M. Wt: 384.5 g/mol
InChI Key: XBHHEQPHPQRAGW-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound that features a quinoline derivative and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone typically involves multi-step organic reactions The initial step often includes the formation of the quinoline derivative through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,4-dihydroisoquinoline: This compound shares a similar quinoline structure but lacks the pyrimidine and morpholine groups.

    4-Methyl-6-(morpholin-4-yl)pyrimidine: This compound contains the pyrimidine and morpholine groups but lacks the quinoline moiety.

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone is unique due to its combination of quinoline, pyrimidine, and morpholine groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C20H24N4O2S/c1-15-13-18(23-9-11-26-12-10-23)22-20(21-15)27-14-19(25)24-8-4-6-16-5-2-3-7-17(16)24/h2-3,5,7,13H,4,6,8-12,14H2,1H3

InChI Key

XBHHEQPHPQRAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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